Photochemical Carboxylate Release Time Constant: N,N-Diethyl vs. N,N-Diisopropyl α‑Ketoamides
Time‑resolved pH‑jump experiments directly compared N,N‑diethyl‑2‑oxo butyramide derivatives with their N,N‑diisopropyl counterparts. The N,N‑diethyl series exhibited carboxylate release time constants between 18 and 136 μs, strongly dependent on the carboxylate leaving group, whereas the N,N‑diisopropyl series showed only a weak leaving‑group effect, indicating a different rate‑determining step (proton release) [1].
| Evidence Dimension | Carboxylate release time constant (τ) in aqueous buffer |
|---|---|
| Target Compound Data | τ = 18–136 μs (depending on carboxylate leaving group) |
| Comparator Or Baseline | N,N-Diisopropyl-2-oxo butyramide analogs: weak leaving-group dependence; rate-determining step shifts to proton release |
| Quantified Difference | Diethyl: strong leaving-group effect (τ range >7-fold); Diisopropyl: essentially no leaving-group effect |
| Conditions | Laser flash photolysis (355 nm), aqueous CH₃CN/buffer, bromocresol green pH indicator, 25 °C |
Why This Matters
For caged‑neurotransmitter or prodrug applications requiring precisely timed microsecond release, only the N,N‑diethyl scaffold delivers tunable, leaving‑group‑dependent kinetics; N,N‑diisopropyl analogs produce unpredictable release rates.
- [1] Ma, C. (2005). Photochemical cleavage and release of carboxylic acids and substituted phenols from alpha-keto amides. Doctoral dissertation, Marquette University. View Source
